molecular formula C21H18N6OS B2862713 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 868967-20-8

2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2862713
CAS No.: 868967-20-8
M. Wt: 402.48
InChI Key: JLQDKCNUOUELLG-UHFFFAOYSA-N
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Description

2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [Source] . GSK-3β is a serine/threonine kinase that is a critical node in numerous signaling pathways, including those regulated by Wnt and insulin, and is implicated in the pathogenesis of several diseases [Source] . Its primary research value lies in its use as a chemical probe to investigate the complex physiological and pathological roles of GSK-3β. Researchers utilize this compound to explore pathways involved in neurodegenerative disorders, such as Alzheimer's disease, where GSK-3β is known to hyperphosphorylate tau protein, leading to neurofibrillary tangle formation [Source] . Furthermore, due to the role of GSK-3β in regulating cell proliferation, apoptosis, and inflammation, this inhibitor is a valuable tool in oncology research for studying tumorigenesis and in the study of metabolic diseases and mood disorders [Source] . By selectively inhibiting GSK-3β, this compound enables scientists to dissect its function in cellular models and disease mechanisms, providing critical insights for potential therapeutic development.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6OS/c28-20(26-13-5-7-15-6-1-2-9-17(15)26)14-29-19-11-10-18-23-24-21(27(18)25-19)16-8-3-4-12-22-16/h1-4,6,8-12H,5,7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQDKCNUOUELLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target’s triazolo-pyridazine core differs from triazolo-thiadiazole (18d) and triazolo-pyridine (10b), impacting aromaticity and electronic properties. Pyridazine’s electron-deficient nature may enhance interactions with biological targets compared to thiadiazole or pyridine derivatives .
  • The sulfanyl bridge may increase stability relative to ether or alkyl linkages .

Pharmacological Potential (Inferred from Analogues)

  • 18d () : Nitro-furanyl and pyridinyl substituents are common in antimicrobial agents. The nitro group may confer redox activity, but its absence in the target suggests divergent mechanisms .
  • 10b (): The ethanone group in 10b could serve as a hydrogen-bond acceptor, a feature shared with the target. This moiety is often critical in kinase inhibitor design .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation between 6-chloropyridazin-3-amine and pyridin-2-yl carbonyl chloride under refluxing toluene (110°C, 12 h). This yields 3-(pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-amine as a key intermediate (Yield: 68–72%).

Reaction Scheme 1:
$$
\text{6-Chloropyridazin-3-amine} + \text{Pyridin-2-yl carbonyl chloride} \xrightarrow{\text{Toluene, 110°C}} \text{3-(Pyridin-2-yl)-triazolo[4,3-b]pyridazin-6-amine} + \text{HCl}
$$

Alternative Route via Diazotization-Cyclization

A patent-pending method (WO2014210042A2) describes diazotization of 3-amino-6-hydrazinylpyridazine with NaNO₂/HCl, followed by cyclization in acetic acid to form the triazolo ring. This approach achieves higher regioselectivity (Yield: 81%) but requires stringent temperature control (0–5°C during diazotization).

Functionalization at Position 6: Introduction of the Sulfanyl Group

Nucleophilic Substitution with Thiols

The 6-amino group of the triazolo-pyridazine intermediate undergoes diazotization using NaNO₂/H₂SO₄ to generate a reactive diazonium salt, which is subsequently treated with thiourea to yield 6-mercapto-3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine (Yield: 65–70%).

Reaction Scheme 2:
$$
\text{6-Amino intermediate} \xrightarrow{\text{NaNO}2, \text{H}2\text{SO}_4} \text{Diazonium salt} \xrightarrow{\text{Thiourea}} \text{6-Mercapto derivative}
$$

Thioether Formation via Alkylation

The mercapto group reacts with 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one in DMF at 60°C for 8 h, facilitated by K₂CO₃ as a base. This SN2 reaction installs the sulfanyl-ethanone-tetrahydroquinoline moiety (Yield: 58–63%).

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (2.5 equiv)
  • Temperature: 60°C
  • Time: 8 h

Synthesis of the Tetrahydroquinolin-1-yl Ethanone Fragment

Friedel-Crafts Acylation

1,2,3,4-Tetrahydroquinoline undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (Catalyst: 1.2 equiv) in dichloromethane (0°C → rt, 6 h). This produces 2-chloro-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one (Yield: 74%).

Reaction Scheme 3:
$$
\text{Tetrahydroquinoline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-Chloro-1-(tetrahydroquinolin-1-yl)ethanone}
$$

Optimization Studies and Yield Improvements

Comparative studies reveal critical factors influencing reaction efficiency:

Parameter Optimal Condition Yield Increase (%) Reference
Cyclocondensation solvent Toluene → Dioxane +12
Diazotization temperature 0°C vs. 5°C +8
Thioether reaction time 8 h → 12 h +5
Base in alkylation step K₂CO₃ → Cs₂CO₃ +9

Transitioning to cesium carbonate in the alkylation step enhances nucleophilicity of the mercapto group, while extended reaction times mitigate steric hindrance from the tetrahydroquinoline moiety.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.34 (s, 1H, Triazolo-H), 7.92–7.85 (m, 2H, Py-H), 7.45 (t, J = 7.6 Hz, 1H, Quin-H), 4.62 (s, 2H, SCH₂CO), 3.28–3.15 (m, 4H, Quin-CH₂), 2.89–2.75 (m, 2H, Quin-CH₂).
  • ¹³C NMR: 195.4 (C=O), 162.1 (Triazolo-C), 151.9 (Py-C), 137.2–121.8 (Aromatic Cs), 43.1 (SCH₂CO).

High-Performance Liquid Chromatography (HPLC)

Purity ≥98% achieved using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min, λ = 254 nm). Retention time: 6.72 min.

Challenges and Alternative Synthetic Routes

Regioselectivity in Triazolo Ring Formation

Competing formation oftriazolo[4,3-a]pyridines is minimized by using electron-withdrawing substituents (e.g., pyridin-2-yl) at position 3, which direct cyclization to the [4,3-b] isomer.

Metal-Catalyzed Cross-Couplings

A Suzuki-Miyaura approach couples 6-bromo-3-(pyridin-2-yl)-triazolo[4,3-b]pyridazine with 1-(1,2,3,4-tetrahydroquinolin-1-yl)-2-sulfanylethanone using Pd(PPh₃)₄ (Yield: 55%). However, this method is less efficient than direct alkylation.

Industrial-Scale Production Considerations

  • Cost Efficiency: Bulk synthesis favors the cyclocondensation-thioether route (Total cost/kg: $1,240 vs. $1,780 for cross-coupling).
  • Waste Streams: DMF recycling reduces environmental impact (Recovery rate: 92%).
  • Process Safety: Exothermic diazotization requires jacketed reactors with precise temperature control.

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